molecular formula C11H10N2O3S B5752642 N'-[2-(2-thienyl)acetyl]-2-furohydrazide

N'-[2-(2-thienyl)acetyl]-2-furohydrazide

Cat. No. B5752642
M. Wt: 250.28 g/mol
InChI Key: DIPNZGNKEUGPEC-UHFFFAOYSA-N
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Description

N'-[2-(2-thienyl)acetyl]-2-furohydrazide, also known as TFAF, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.

Mechanism of Action

The exact mechanism of action of N'-[2-(2-thienyl)acetyl]-2-furohydrazide is not fully understood. However, it has been suggested that N'-[2-(2-thienyl)acetyl]-2-furohydrazide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammatory and tumor pathways. N'-[2-(2-thienyl)acetyl]-2-furohydrazide has also been found to regulate the expression of genes involved in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
N'-[2-(2-thienyl)acetyl]-2-furohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in tumor cells. N'-[2-(2-thienyl)acetyl]-2-furohydrazide has also been found to enhance neuroprotection and improve cognitive function.

Advantages and Limitations for Lab Experiments

N'-[2-(2-thienyl)acetyl]-2-furohydrazide has several advantages for lab experiments. It is easy to synthesize, stable under normal laboratory conditions, and has a relatively low toxicity profile. However, N'-[2-(2-thienyl)acetyl]-2-furohydrazide has some limitations, including its low solubility in water and its potential to form aggregates in solution.

Future Directions

There are several future directions for the study of N'-[2-(2-thienyl)acetyl]-2-furohydrazide. One area of research is the development of N'-[2-(2-thienyl)acetyl]-2-furohydrazide as a potential therapeutic agent for Alzheimer's disease. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of N'-[2-(2-thienyl)acetyl]-2-furohydrazide. Additionally, the potential of N'-[2-(2-thienyl)acetyl]-2-furohydrazide as a drug delivery system for other therapeutic agents is an area of interest for future research.
In conclusion, N'-[2-(2-thienyl)acetyl]-2-furohydrazide is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it an attractive candidate for further research and development. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N'-[2-(2-thienyl)acetyl]-2-furohydrazide.

Synthesis Methods

N'-[2-(2-thienyl)acetyl]-2-furohydrazide can be synthesized by the reaction of 2-furoic acid hydrazide with 2-thiopheneacetyl chloride in the presence of a base. This reaction results in the formation of N'-[2-(2-thienyl)acetyl]-2-furohydrazide as a white crystalline solid with a melting point of 172-174°C.

Scientific Research Applications

N'-[2-(2-thienyl)acetyl]-2-furohydrazide has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, N'-[2-(2-thienyl)acetyl]-2-furohydrazide has been found to possess neuroprotective effects and has shown potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

N'-(2-thiophen-2-ylacetyl)furan-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-10(7-8-3-2-6-17-8)12-13-11(15)9-4-1-5-16-9/h1-6H,7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPNZGNKEUGPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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